molecular formula C33H41ClN2O5S B8082603 Spiro[5,7-etheno-1H,11H-cyclobut[i][1,4]oxazepino[3,4-f][1,2,7]thiadiazacyclohexadecine-2(3H),1'(2'H)-naphthalen]-8(9H)-one, 6'-chloro-3',4',12,13,16,16a,17,18,18a,19-decahydro-16-methoxy-11,12-dimethyl-, 10,10-dioxide, (1'S,11R,12S,14E,16S,16aR,18aR)-

Spiro[5,7-etheno-1H,11H-cyclobut[i][1,4]oxazepino[3,4-f][1,2,7]thiadiazacyclohexadecine-2(3H),1'(2'H)-naphthalen]-8(9H)-one, 6'-chloro-3',4',12,13,16,16a,17,18,18a,19-decahydro-16-methoxy-11,12-dimethyl-, 10,10-dioxide, (1'S,11R,12S,14E,16S,16aR,18aR)-

Cat. No.: B8082603
M. Wt: 613.2 g/mol
InChI Key: JQNINBDKGLWYMU-KYVUIAPPSA-N
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Description

Chemical Identity and Structural Features

Molecular Characterization

AMG-176 is a spiro-macrocyclic compound with the molecular formula C31H35ClN2O7S2 and a molecular weight of 613.22 g/mol. Its IUPAC name reflects its intricate polycyclic framework, which includes a naphthalene core fused with oxazepine, thiadiazacyclohexadecine, and cyclobutane rings. Key functional groups include a chloro substituent at position 6', methoxy at position 16, and dimethyl groups at positions 11 and 12. The stereochemistry is defined as (1'S,11R,12S,14E,16S,16aR,18aR)-, ensuring precise three-dimensional orientation critical for target engagement.

Table 1: Molecular Properties of AMG-176
Property Value Source
CAS Registry Number 1883727-34-1
Molecular Formula C31H35ClN2O7S2
Molecular Weight 613.22 g/mol
SMILES Notation COC1C(C)(C)CC2C3SN4C5=CC=CC=C5C(=O)N4C3S(=O)(=O)C2C1OC Derived from
XLogP3 4.2 (estimated)

Structural Conformation and Design Rationale

The compound’s macrocyclic architecture was engineered through conformational restriction strategies to optimize binding to MCL1’s hydrophobic groove. X-ray crystallography (PDB: 9100015542) reveals that the spiro junction enforces a rigid geometry, positioning the chloro and methoxy groups for optimal interactions with residues such as Arg263 and Leu267 in MCL1. This design minimizes off-target interactions, achieving a dissociation constant (Ki) of 0.00004 μmol/L for MCL1, with >1,000-fold selectivity over BCL2 and BCL-xL.

Properties

IUPAC Name

(3'R,4S,6'R,7'S,8'Z,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)/b8-4-/t21-,22+,25-,27+,30-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNINBDKGLWYMU-KYVUIAPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound Spiro[5,7-etheno-1H,11H-cyclobut[i][1,4]oxazepino[3,4-f][1,2,7]thiadiazacyclohexadecine-2(3H),1'(2'H)-naphthalen]-8(9H)-one, 6'-chloro-3',4',12,13,16,16a,17,18,18a,19-decahydro-16-methoxy-11,12-dimethyl-, 10,10-dioxide, (1'S,11R,12S,14E,16S,16aR,18aR)- is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure which is characteristic of many bioactive compounds. Its complex arrangement allows for unique interactions with biological targets. The presence of multiple functional groups enhances its solubility and reactivity.

Anticancer Properties

Recent studies have indicated that this compound acts as a potent inhibitor of Mcl-1 (myeloid cell leukemia-1), a protein associated with cancer cell survival. Inhibition of Mcl-1 can sensitize cancer cells to apoptosis and has been linked to improved outcomes in various cancers.

  • Mechanism of Action : The compound selectively modulates cyclin-dependent kinase (CDK) activity which indirectly influences Mcl-1 levels. In particular, it has been shown to inhibit CDK5 more effectively than CDK2 in pancreatic cancer cell lines .

Neuroprotective Effects

There is emerging evidence suggesting that spirocyclic compounds may exhibit neuroprotective effects. The modulation of signaling pathways involved in neuronal survival may provide therapeutic avenues for neurodegenerative diseases.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Pancreatic Cancer : A study demonstrated that the compound reduced Mcl-1 levels in a concentration-dependent manner across various pancreatic cancer cell lines. It was found to be significantly more potent than other known inhibitors in clinical development .
  • Neuroprotection : Research exploring the neuroprotective potential of spirocyclic compounds indicates that they may enhance neuronal survival under stress conditions by modulating apoptotic pathways. However, specific data on this compound's neuroprotective effects remain limited.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of Mcl-1; sensitization to apoptosis
NeuroprotectivePotential enhancement of neuronal survival

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of spiro compounds. For instance, a series of spiro compounds were synthesized and tested for their antiproliferative effects against various human cancer cell lines. One compound demonstrated significant inhibition with IC50 values as low as 49.72 µM against HL60 leukemia cells and 52.81 µM against HCT116 colon carcinoma cells . This suggests that spiro derivatives could serve as promising candidates in cancer therapeutics.

Antimicrobial Properties
The synthesis of spiro compounds integrated with benzothiazole moieties has been shown to exhibit broad-spectrum antimicrobial activities. These compounds are synthesized under mild conditions and have demonstrated effectiveness against various pathogens, indicating their potential use in developing new antimicrobial agents .

Neuroprotective Effects
Some spiro compounds have been investigated for their neuroprotective effects. For example, those with specific structural features have been shown to inhibit neuroinflammation and protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases .

Chemical Synthesis and Characterization

The synthesis of spiro compounds often involves multicomponent reactions that yield high purity and good yields. Techniques such as microwave-assisted synthesis and organocatalysis have been employed to enhance the efficiency of these reactions. For example, a study reported the successful synthesis of spiro compounds via a Knoevenagel/Michael cyclization approach with yields ranging from 43% to 98% . Characterization techniques including NMR spectroscopy and mass spectrometry confirm the structural integrity of these synthesized compounds.

Material Science Applications

Optoelectronic Devices
Spiro compounds are also explored for their applications in organic optoelectronic devices due to their unique electronic properties. Their rigid conformational features allow them to function effectively in light-emitting diodes (LEDs) and organic photovoltaics (OPVs) . The incorporation of spiro units into polymer matrices can enhance the performance of these devices.

Polymer Chemistry
In polymer science, spiro compounds can serve as building blocks for creating novel polymeric materials with tailored properties. Their three-dimensional geometry contributes to the mechanical strength and thermal stability of polymers, making them suitable for various industrial applications .

Case Studies

  • Anticancer Activity Study : A series of spiro compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives showed significant antiproliferative activity, suggesting their potential as new anticancer agents.
  • Synthesis of Benzothiazole-Spiror Compounds : A study focused on synthesizing spiro compounds from N-ethylmaleimide combined with benzothiazole derivatives demonstrated not only effective synthesis but also promising biological activity against various microbial strains .
  • Optoelectronic Applications : Research into the integration of spiro compounds into organic electronic devices showed improved efficiency and stability compared to traditional materials, indicating a strong potential for future applications in this field .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Analogues

Feature Target Compound Analogues (Examples)
Core Structure Spirocyclic (5,7-etheno-cyclobut-oxazepine-thiadiazacyclohexadecine) Spiro[5.5]undecane-triones (simpler spiro systems)
Heterocycles Oxazepine, thiadiazacyclohexadecine Benzodiazepines, oxazolidinones (common in antibiotics and CNS drugs)
Substituents 6'-chloro, 16-methoxy, 11,12-dimethyl Chlorinated aromatics (e.g., chloramphenicol), methoxy groups (e.g., codeine)
Stereochemistry 1'S,11R,12S,14E,16S,16aR,18aR Stereospecific Bcl-2 inhibitors (e.g., Venetoclax)
Functional Groups Sulfone (10,10-dioxide), ketone (8(9H)-one) Sulfonamides (antibacterial agents), ketones (steroid derivatives)

Key Differences:

Complexity : The target compound’s spirocyclic architecture is far more intricate than simpler spiro systems like spiro[5.5]undecane-triones, which lack fused heterocycles and stereochemical diversity .

Heteroatom Integration : Unlike benzodiazepines (e.g., diazepam), which feature a single fused heterocycle, this compound combines oxazepine, thiadiazacyclohexadecine, and naphthalene systems, enhancing conformational rigidity and target specificity .

Substituent Diversity: The 6'-chloro and 16-methoxy groups distinguish it from analogues like chloramphenicol (a dichloro compound) or methoxy-flavonoids, which lack spirocyclic frameworks .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Functional Properties

Property Target Compound Venetoclax (Bcl-2 Inhibitor) Spiro[5.5]undecane-triones
Molecular Weight 765.44 g/mol 868.4 g/mol ~300–400 g/mol
Solubility Likely low (high hydrophobicity) Low (requires lipid formulations) Moderate (polar ketone groups)
Target Interaction Bcl-2 family proteins (presumed) Bcl-2 (explicit) Not pharmacologically characterized
Synthetic Complexity High (multiple stereocenters, fused rings) High (chiral centers, macrocyclic structure) Moderate (fewer stereocenters)

Key Insights:

  • Pharmacological Potential: The compound’s structural similarity to Venetoclax—a Bcl-2 inhibitor used in leukemia—suggests shared mechanisms of apoptosis induction. However, its additional methoxy and methyl groups may enhance blood-brain barrier penetration or reduce off-target effects .
  • Synthetic Challenges : The compound’s synthesis likely requires advanced methods such as stereoselective cyclization and multi-step heterocycle formation, contrasting with simpler spiro systems synthesized via three-component condensations .
  • Stability : The sulfone group (10,10-dioxide) confers oxidative stability, a feature absent in analogues like spiro[5.5]undecane-triones, which may degrade under similar conditions .

Q & A

Q. What strategies mitigate oxidative degradation of the 10,10-dioxide group during long-term storage?

  • Answer : Lyophilization under inert gas (N₂ or Ar) prevents oxidation. Antioxidants (e.g., BHT at 0.1% w/w) or silica gel desiccants maintain stability, as validated in spirothiadiazole studies (80% retention after 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[5,7-etheno-1H,11H-cyclobut[i][1,4]oxazepino[3,4-f][1,2,7]thiadiazacyclohexadecine-2(3H),1'(2'H)-naphthalen]-8(9H)-one, 6'-chloro-3',4',12,13,16,16a,17,18,18a,19-decahydro-16-methoxy-11,12-dimethyl-, 10,10-dioxide, (1'S,11R,12S,14E,16S,16aR,18aR)-
Reactant of Route 2
Spiro[5,7-etheno-1H,11H-cyclobut[i][1,4]oxazepino[3,4-f][1,2,7]thiadiazacyclohexadecine-2(3H),1'(2'H)-naphthalen]-8(9H)-one, 6'-chloro-3',4',12,13,16,16a,17,18,18a,19-decahydro-16-methoxy-11,12-dimethyl-, 10,10-dioxide, (1'S,11R,12S,14E,16S,16aR,18aR)-

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